Methyl 1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene-1a-carboxylate
Description
Methyl 1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene-1a-carboxylate is a bicyclic epoxide derivative featuring a naphthalene backbone fused with an oxirene (epoxide) ring and a methyl ester functional group. This compound belongs to the class of strained epoxides, where the three-membered epoxide ring introduces significant reactivity, making it valuable in synthetic organic chemistry for ring-opening reactions and as a precursor to complex molecules. Its structure combines aromaticity from the naphthalene system with the electrophilic character of the epoxide, enabling diverse reactivity patterns. The compound is synthesized via epoxidation of naphtho[1,2-b]furan derivatives or through dearomatization strategies, as seen in analogous systems like Ethyl (1aR,2S,7bS)-2-(4-methoxybenzyl)-3-oxo-7b-phenyl-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene-2-carboxylate (C3) .
Properties
IUPAC Name |
methyl 3,7b-dihydro-2H-naphtho[1,2-b]oxirene-1a-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-14-11(13)12-7-6-8-4-2-3-5-9(8)10(12)15-12/h2-5,10H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWGRJIAEKQATG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC3=CC=CC=C3C1O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene-1a-carboxylate (CAS No. 1956318-48-1) is a synthetic organic compound belonging to the class of naphthoquinones. Its unique structural features contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 204.22 g/mol. The compound features a tetrahydronaphthalene core with an oxirane functional group and a carboxylate moiety.
Structural Formula
This compound exhibits various biological activities that can be attributed to its ability to interact with cellular pathways:
- Antioxidant Activity : The compound has shown potential as an antioxidant by scavenging free radicals and reducing oxidative stress in cells.
- Antimicrobial Properties : Preliminary studies indicate that it may possess antimicrobial effects against certain bacterial strains.
- Anti-inflammatory Effects : Research suggests that it can modulate inflammatory responses in vitro.
Antioxidant Activity
A study conducted on the antioxidant properties of naphthoquinone derivatives demonstrated that this compound effectively reduced lipid peroxidation in cell cultures. The compound exhibited a significant decrease in malondialdehyde (MDA) levels compared to control groups.
Antimicrobial Activity
In vitro tests revealed that this compound displayed inhibitory effects on the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be approximately 50 µg/mL for both bacterial strains.
Anti-inflammatory Effects
Research investigating the anti-inflammatory properties indicated that the compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests its potential utility in treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antioxidant | Reduced MDA levels in cell cultures | |
| Antimicrobial | MIC = 50 µg/mL against S. aureus and E. coli | |
| Anti-inflammatory | Decreased TNF-alpha and IL-6 production |
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂O₃ |
| Molecular Weight | 204.22 g/mol |
| CAS Number | 1956318-48-1 |
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Recent studies have indicated that derivatives of tetrahydronaphtho[1,2-b]oxirene compounds exhibit significant anticancer properties. For instance, research highlights the synthesis of peptide conjugates of cytotoxins that leverage the structural features of this compound to enhance therapeutic efficacy against cancers such as melanoma and pancreatic cancer .
Mechanism of Action
The mechanism involves the inhibition of topoisomerase enzymes which are crucial for DNA replication and transcription. By disrupting these processes, methyl 1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene-1a-carboxylate can induce apoptosis in cancer cells .
Synthetic Applications
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its unique structure allows for various functional group transformations that are essential in creating complex organic molecules. The ability to modify the oxirane ring opens pathways for synthesizing other bioactive compounds .
Case Study: Synthesis of Derivatives
A notable case study involved the synthesis of various derivatives from this compound. Researchers successfully modified the carboxylate group to produce new compounds with enhanced biological activity and stability .
Material Science Applications
Polymer Chemistry
The compound is also explored in polymer chemistry for its potential to enhance material properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength. Research indicates that polymers containing tetrahydronaphtho compounds exhibit better performance in high-temperature applications .
Comparison with Similar Compounds
Key Research Findings
- Reactivity : The methyl carboxylate’s epoxide ring undergoes nucleophilic attack more readily than ethyl derivative C3 due to reduced steric hindrance .
- Stability: The naphthalene system stabilizes the epoxide compared to non-aromatic bicyclic epoxides (e.g., 6-oxabicyclohexane), delaying ring-opening reactions .
- Synthetic Applications : Used in asymmetric dearomatization reactions to access chiral intermediates, contrasting with chlorinated epoxides’ role in pest control .
Data Tables
Table 1. Comparative Physical Properties
Table 2. Reactivity in Ring-Opening Reactions
| Compound | Reaction Rate (Relative) | Nucleophile Preference |
|---|---|---|
| Methyl Carboxylate | High | Amines, thiols |
| Ethyl Derivative (C3) | Moderate | Sterically small nucleophiles |
| 6-Oxabicyclohexane Derivative | Low | Strong acids/bases |
Preparation Methods
Reaction Mechanism and Conditions
The epoxidation of dihydronaphthalene derivatives using m-CPBA is a cornerstone method for constructing the oxirane ring. In a representative procedure, 1a,2,7,7a-tetrahydronaphtho[2,3-b]oxirene was synthesized by treating a dichloromethane solution of the diene precursor with m-CPBA at room temperature for 4 hours. The reaction proceeds via a concerted electrophilic addition mechanism, where the peracid oxygen attacks the electron-rich double bond, forming the epoxide.
Yield and Purification
The crude product was washed with saturated sodium carbonate and brine to remove acidic byproducts, followed by drying over sodium sulfate. Column chromatography using a gradient of ethyl acetate in hexane (1:15 to 1:10) yielded the epoxide in 55% purity. Challenges include competing side reactions, such as over-oxidation, which necessitate precise stoichiometric control.
Acid-Catalyzed Intramolecular Cyclization
Cyclization via Oxalyl Chloride and Aluminum Chloride
Intramolecular cyclization of chlorohydrin intermediates offers an alternative route. For example, 7-bromo-1-methyl-1,2,3,4-tetrahydronaphtho[1,8-bc]azepine was synthesized by treating a dichloromethane solution of the precursor with oxalyl chloride and AlCl₃ under reflux. This method activates hydroxyl groups as leaving groups, facilitating nucleophilic attack and epoxide formation.
Thermal and Photochemical Activation
Thermal cyclization of ortho-quinodimethanes (o-QDMs) has been employed to access strained epoxides. Computational studies indicate that 8π-electrocyclic reactions of o-QDMs proceed with low energy barriers (~3 kcal/mol), enabling efficient access to naphthooxirenes. Photochemical methods remain underexplored but hold promise for reducing side reactions.
Oxidative Methods with Peracids
Comparative Analysis of Peracids
While m-CPBA is widely used, other peracids like peracetic acid and trifluoroperacetic acid offer varying reactivity. For instance, m-CPBA’s electron-withdrawing chlorine group enhances electrophilicity, making it ideal for electron-rich dienes. In contrast, peracetic acid’s lower reactivity may necessitate elevated temperatures, risking decomposition of sensitive intermediates.
Substrate Scope and Limitations
The presence of electron-donating groups on the naphthalene ring accelerates epoxidation. However, steric hindrance near the double bond can reduce yields. For example, methyl substitution at the 1a position in the target compound necessitates careful optimization to avoid steric clashes during ring closure.
Purification Techniques and Challenges
Column Chromatography
Silica gel chromatography remains the gold standard for isolating naphthooxirenes. A stepwise gradient of ethyl acetate in hexane (1:3 to 1:1) effectively separates the target compound from byproducts, as demonstrated in the purification of (±)-2 (16.5% yield).
Recrystallization and Distillation
High-vacuum distillation (0.2 Torr) and recrystallization from ethyl acetate/hexane mixtures are employed for low-molecular-weight derivatives. For example, tert-butyl-4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate was recrystallized to achieve 66% purity.
Comparative Analysis of Synthetic Routes
Q & A
Q. What are the recommended synthetic routes for Methyl 1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene-1a-carboxylate, and how are intermediates validated?
Synthesis typically involves multi-step protocols, including epoxidation and carboxylation of tetrahydronaphthalene precursors. For example, analogous compounds are synthesized via [1,3] O-to-C rearrangement or microwave-assisted coupling, with intermediates verified using LCMS (e.g., m/z 645 [M+H]⁺) and HPLC retention times (e.g., 1.43 minutes under SMD-TFA05 conditions) . Key validation steps include chiral chromatography to confirm stereochemistry and NMR to resolve structural ambiguities in fused oxirene systems .
Q. How is the compound’s structural identity confirmed, and what analytical techniques are critical?
Structural confirmation relies on:
- LCMS/HPLC : To assess purity and molecular weight (e.g., m/z 755 [M+H]⁺ observed in derivatives) .
- X-ray crystallography : For absolute stereochemical determination, as demonstrated in related tetrahydronaphtho-oxirene derivatives (e.g., bond length analysis at 100 K) .
- SMILES/InChI : C1=CC=C2C3C(O3)C(C(C2=C1)O)O and InChIKey XDSJRQRRQDAPNL-UHFFFAOYSA-N provide digital identifiers for database alignment .
Q. What are the primary toxicological considerations for handling this compound?
While direct data on this compound is limited, naphthalene derivatives are associated with hepatic, renal, and respiratory effects in mammals. Recommended precautions include:
- Exposure routes : Avoid inhalation, oral, or dermal contact; use fume hoods and PPE .
- Supporting data : Toxicity profiles of methylnaphthalenes (e.g., body weight effects, hematological changes) inform risk assessments .
Advanced Research Questions
Q. How do stereochemical variations in the oxirene ring influence reactivity and biological activity?
Stereochemistry critically impacts reactivity. For example, (1aR,2S,7bS)-configured derivatives exhibit distinct binding affinities due to spatial alignment of the carboxylate group with biological targets. Computational docking studies (e.g., PLS-OPS QSAR models) suggest enantiomers may differ in Trypanosoma cruzi inhibition by >50% . Experimental validation involves asymmetric synthesis (e.g., using chiral BINOL catalysts) and activity assays .
Q. How can contradictions in pharmacokinetic data (e.g., bioavailability vs. metabolic stability) be resolved?
Data contradictions often arise from:
- Species differences : Rodent vs. human liver microsome metabolism rates (e.g., CYP450 isoform selectivity) .
- Methodology : Compare in vitro (e.g., immobilized enzyme assays ) and in vivo (parenteral vs. oral dosing ) results. Adjust experimental designs to include isotopic labeling (e.g., ¹⁴C-tracing) for metabolic pathway clarity .
Q. What computational strategies are effective for predicting interactions with biological targets?
- Molecular dynamics (MD) : Simulate ligand-enzyme interactions (e.g., purine nucleoside phosphorylase binding) to identify key residues (e.g., His83 in Schistosoma mansoni) .
- Docking studies : Use crystal structures (e.g., PDB: 4H,5H-naphtho[1,2-b]thiophene derivatives) to model oxirene ring interactions . Validate predictions with SPR (surface plasmon resonance) binding assays .
Q. How can synthetic byproducts or degradation products be systematically characterized?
- HRMS/GC-MS : Detect trace impurities (e.g., epoxide ring-opening products) .
- Stability studies : Accelerated degradation under varying pH/temperature to identify major degradants (e.g., hydrolysis of the methyl ester to carboxylic acid) .
- Chromatographic separation : Use reverse-phase HPLC with TFA modifiers to resolve polar byproducts .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
